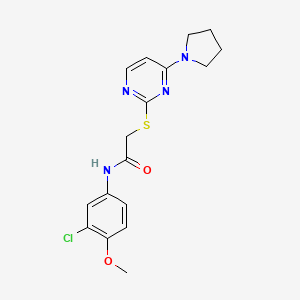

N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-24-14-5-4-12(10-13(14)18)20-16(23)11-25-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWIJZKAHZHTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach includes:

Formation of the pyrrolidinyl-pyrimidinyl intermediate: This step involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions.

Introduction of the thioacetamide linkage: The intermediate is then reacted with thioacetic acid or its derivatives to form the thioacetamide bond.

Attachment of the chloro-methoxyphenyl group: Finally, the chloro-methoxyphenyl moiety is introduced through a coupling reaction, often facilitated by catalysts and specific reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of advanced catalysts, and automation of reaction steps are commonly employed to scale up production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the chloro group or the pyrimidinyl moiety, resulting in dechlorination or hydrogenation products.

Substitution: Nucleophilic substitution reactions can occur at the chloro-methoxyphenyl group, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated or hydrogenated derivatives.

Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with thioether linkages have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for related compounds have been reported around 256 µg/mL, suggesting potential for development as antimicrobial agents .

Anticancer Activity

Studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as an anticancer drug .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease . This suggests that the compound could be further investigated for its neuroprotective properties.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of similar thioether compounds, researchers found that modifications in the substituents significantly influenced their activity against various bacterial strains. The study concluded that the presence of both chloro and methoxy groups enhances the antimicrobial potency .

Case Study 2: Anticancer Screening

A comprehensive screening of several derivatives against human cancer cell lines revealed that those containing the pyrrolidine moiety exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine-Thioacetamide Family

The compound shares key structural motifs with several pyrimidine-thioacetamide derivatives, as outlined below:

Key Observations:

- Substituent Effects: Halogens (e.g., chloro, bromo) and electron-donating groups (EDGs, e.g., methoxy) are critical for bioactivity. For example, Compound 154’s 4-chlorophenyl group contributes to its potency against A549 cells .

- Heterocyclic Modifications: Replacing pyrimidine with thieno[3,2-d]pyrimidin-4-one (as in ) introduces a fused thiophene ring, which may alter binding affinity or metabolic stability .

- Synthetic Feasibility: Yields vary significantly; the target compound’s synthesis (if similar to ) may achieve higher yields (~85%) compared to bis(4-chlorophenyl) derivatives (20%) .

Physicochemical Properties

- Solubility: Pyrrolidine substituents (as in the target compound) improve water solubility compared to purely aromatic systems (e.g., bis(4-chlorophenyl) derivatives) .

- Metabolic Stability: Thioether linkages (common in these compounds) may enhance resistance to oxidative degradation compared to ether or ester analogs .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Core : Starting with a pyrimidine precursor, such as 4-chloropyrimidine, through nucleophilic substitution reactions.

- Introduction of the Pyrrolidine Group : This is achieved via nucleophilic substitution using pyrrolidine.

- Attachment of the Phenyl Group : The chloro and methoxy-substituted phenyl group is introduced through coupling reactions like Suzuki or Heck coupling.

- Formation of the Thioamide Group : The final step involves forming the thioamide group through reaction with a thiol compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical signaling pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : The compound might bind to certain receptors, modulating their activity and influencing downstream signaling cascades .

Case Studies and Research Findings

- Anticancer Activity : Research has shown that similar pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with pyrimidine cores have been reported to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

- Antimicrobial Properties : Studies have indicated that derivatives containing pyrimidine structures can possess antibacterial and antifungal activities. For example, certain pyrimidine-nucleoside analogs demonstrated effective inhibition against bacterial strains, suggesting potential therapeutic applications in treating infections .

- Kinase Inhibition : Compounds similar in structure to this compound have been identified as selective inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer biology. These compounds can exhibit low nanomolar IC50 values against specific RTKs like EGFR .

Data Summary

The following table summarizes key biological activities associated with related compounds:

Q & A

Basic Research Questions

Q. What are the key structural features of N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, and how do they influence its reactivity?

- Answer : The compound contains a pyrimidine core substituted with a pyrrolidine ring and a thioacetamide linker. The electron-rich pyrrolidine group enhances nucleophilic reactivity, while the thioether bridge (C–S–C) introduces conformational flexibility. The 3-chloro-4-methoxyphenyl moiety contributes to steric bulk and lipophilicity, influencing solubility and binding interactions. Structural characterization via X-ray crystallography (as seen in similar acetamide derivatives ) and spectroscopic methods (e.g., NMR, IR) is critical for confirming regiochemistry and tautomeric forms.

Q. What synthetic strategies are recommended for preparing this compound with high purity?

- Answer : A multi-step approach is typical:

Substitution : React 3-chloro-4-methoxy-nitrobenzene with a pyrrolidine-containing pyrimidine precursor under alkaline conditions to introduce the thioether group (analogous to methods in ).

Reduction : Use iron powder or catalytic hydrogenation to reduce nitro intermediates to amines.

Condensation : Employ condensing agents like EDC/HOBt to couple the amine with cyanoacetic acid derivatives.

- Purity control : Use HPLC (>95% purity) and elemental analysis for validation. Avoid side products (e.g., over-alkylation) by optimizing reaction time and temperature.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and predict its stability?

- Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers for intermediates, such as the thioether formation step. Transition-state analysis can predict regioselectivity . Molecular dynamics simulations assess hydrolytic stability of the thioacetamide linker under physiological conditions. Tools like Gaussian or ORCA are recommended for these studies.

Q. How might crystallographic data resolve contradictions in reported biological activity for structurally similar compounds?

- Answer : Crystal structures (e.g., of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ) reveal hydrogen-bonding patterns and π-stacking interactions that influence target binding. Conflicting bioactivity data may arise from polymorphic variations or solvent effects in crystallization. Pairing X-ray diffraction with molecular docking studies can clarify structure-activity relationships (SAR).

Q. What experimental design considerations are critical for studying the compound’s metabolic stability?

- Answer :

- In vitro assays : Use liver microsomes (human/rat) with LC-MS to track metabolite formation. Focus on oxidative degradation (e.g., CYP450-mediated demethylation of the methoxy group).

- Isotope labeling : Incorporate deuterium at the methoxy or pyrrolidine positions to study metabolic pathways.

- Control variables : pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to avoid assay interference.

Methodological Guidance

Q. How should researchers analyze conflicting solubility data for this compound in different solvents?

- Answer :

Solvent screening : Test polar (DMSO, ethanol) and non-polar (dichloromethane) solvents.

Thermodynamic analysis : Calculate Hansen solubility parameters to identify mismatches between solute and solvent.

Crystallinity effects : Compare amorphous vs. crystalline forms using DSC/TGA, as solubility discrepancies often stem from polymorphism .

Q. What techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.